Pseudobactin
Descripción
Propiedades
Número CAS |
76975-04-7 |
|---|---|
Fórmula molecular |
C42H60N12O16 |
Peso molecular |
989 g/mol |
Nombre IUPAC |
(2R,3R)-3-[[(2S)-2-amino-6-[[(1S)-5-[(4-amino-4-oxobutanoyl)amino]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]amino]-2-hydroxy-4-[[(2S)-1-[[(2R,3R)-3-hydroxy-1-[[(2S)-1-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H60N12O16/c1-18(35(61)50-23-8-6-14-53(70)41(23)67)47-39(65)31(20(3)55)51-36(62)19(2)48-40(66)32(33(60)42(68)69)52-37(63)22(43)7-4-5-12-46-38(64)25-11-13-45-34-24(49-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)54(25)34/h15-20,22-23,25,31-33,45,55-56,60,70H,4-14,43H2,1-3H3,(H2,44,58)(H,46,64)(H,47,65)(H,48,66)(H,49,59)(H,50,61)(H,51,62)(H,52,63)(H,68,69)/t18-,19-,20+,22-,23+,25-,31+,32+,33+/m0/s1 |
Clave InChI |
HGYMGQIZTWEDBI-WBYFLIHPSA-N |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |
SMILES isomérico |
C[C@H]([C@H](C(=O)N[C@@H](C)C(=O)N[C@@H]1CCCN(C1=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C(=O)O)O)NC(=O)[C@H](CCCCNC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pseudobactin; Ferric pseudobactin; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Differences
Key Findings :
- Structural Overlap with Pyoverdines: this compound was initially termed distinct from pyoverdines, but structural analyses confirm it is a pyoverdine variant . However, aptamers specific to P.
- Receptor Specificity: this compound uptake in P. aeruginosa . Similarly, P. fluorescens ATCC 17400 cannot utilize this compound BN7 without heterologous receptor expression .
- Functional Divergence : this compound uniquely primes plants for ISR via jasmonate/ethylene pathways, whereas SA-dependent pyoverdines (e.g., in P. syringae) lack this trait .
Key Findings :
- Biosynthetic Redundancy : pbsC in Pseudomonas sp. M114 shares motifs with pyoverdine synthetase pvdD but lacks motifs VI and X, suggesting functional divergence .
- Regulatory Antagonism: In P. fluorescens ATCC 17400, pyoverdine represses quinolobactin production, highlighting competition between siderophore pathways .
Iron Affinity and Ecological Impact
| Parameter | This compound | Pyoverdines | Enterobactin |
|---|---|---|---|
| Iron-Binding Constant (K) | ~10³² M⁻¹ (estimated) | ~10³²–10³³ M⁻¹ | ~10⁵² M⁻¹ |
| Ecological Role | Antagonizes fungi via iron sequestration | Enhances P. aeruginosa virulence | Dominates in enteric environments |
| Cross-Utilization | Limited (strain-specific receptors) | Rare (e.g., P. putida WCS358 cannot use P. aeruginosa pyoverdines) | Broad among Enterobacteriaceae |
Key Findings :
- Fungistatic Activity : this compound outcompetes fungal siderophores (e.g., fusarinine) due to higher iron affinity, suppressing pathogens like Fusarium oxysporum .
- Iron Competition : Pseudomonads producing this compound inhibit competitors lacking compatible receptors, as seen in P. putida WCS358-mediated rhizosphere exclusion .
Q & A
Q. How is the molecular structure of pseudobactin determined, and what techniques are critical for its characterization?
The structure of pseudibactin was resolved using single-crystal X-ray diffraction, revealing a linear hexapeptide with alternating L- and D-amino acids and a quinoline-derived fluorescent moiety. Key techniques include:
Q. What experimental methodologies are used to study this compound's role in iron uptake by plant-growth-promoting Pseudomonas strains?
Researchers employ:
- Radiolabeled ⁵⁵Fe³⁺ uptake assays to quantify iron acquisition efficiency in Pseudomonas strains (e.g., P. putida WCS358) under iron-limited conditions .
- Siderophore competition experiments to compare this compound’s efficacy with other siderophores (e.g., this compound 374) .
- Genetic knockout studies to identify biosynthetic genes (e.g., cluster A in Pseudomonas sp.) linked to this compound production .
Advanced Research Questions
Q. How can contradictory data on this compound’s iron-uptake efficiency across Pseudomonas strains be resolved?
Contradictions often arise from strain-specific genetic variations or experimental conditions. Methodological approaches include:
- Standardizing growth media (e.g., Fe³⁺-limited pyridine-acetic acid buffer) to control environmental variables .
- Comparative genomics to identify differences in siderophore biosynthesis genes (e.g., pMR and pMA3 cosmids) .
- Meta-analysis of uptake kinetics (e.g., Vmax and Km values) across published datasets .
Q. What strategies are recommended for engineering this compound-producing Pseudomonas strains to enhance phytopathogen suppression?
Advanced approaches involve:
- CRISPR-Cas9-mediated gene editing to overexpress this compound biosynthetic clusters (e.g., cluster A) .
- Transcriptomic profiling under rhizosphere-mimicking conditions to identify regulatory pathways .
- Synergistic application with other antimicrobial agents in controlled pot trials to assess combinatorial effects .
Q. How should researchers address reproducibility challenges in this compound crystallography studies?
Reproducibility requires:
- Detailed reporting of crystallization conditions (e.g., pH, temperature, buffer composition) as per IUCr guidelines .
- Validation of asymmetric units (e.g., dimer formation with 26 water molecules) using multiple diffraction datasets .
- Open-access deposition of crystallographic data in repositories like the Protein Data Bank (PDB) .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for analyzing this compound’s impact on plant growth metrics?
Use:
Q. How can researchers differentiate this compound from pseudoscientific claims in agricultural studies?
Apply criteria from Science vs. Pseudoscience frameworks:
- Falsifiability : Ensure hypotheses are testable (e.g., "this compound increases crop yield by ≥20% under Fe-limited conditions") .
- Peer-reviewed validation : Cross-check results against independent studies (e.g., Pseudomonas genome databases) .
- Transparency : Share raw data (e.g., HPLC chromatograms, growth curves) in supplementary materials .
Experimental Design Challenges
Q. What controls are essential in this compound bioassays to avoid false positives in antimicrobial activity?
Include:
Q. How should researchers handle non-reproducible results in this compound crystallography?
Follow protocols from Beilstein Journal of Organic Chemistry:
- Triplicate crystallization trials with varying precipitant concentrations .
- Dynamic light scattering (DLS) to assess solution homogeneity before crystallization .
- Collaborative validation with independent labs using shared samples .
Data Management and Reporting
Q. What metadata standards are critical for publishing this compound-related datasets?
Adhere to FAIR principles:
- Structured formats : Include .cif files for crystallographic data and .fasta for genetic sequences .
- Contextual details : Document strain IDs (e.g., ATCC numbers), growth conditions, and instrument calibration logs .
- Repository compliance : Use discipline-specific databases (e.g., GenBank for gene clusters, Zenodo for raw spectra) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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